molecular formula C26H22N4O3S B2479414 benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 946330-07-0

benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2479414
CAS No.: 946330-07-0
M. Wt: 470.55
InChI Key: GYDUOLOQNRCBQX-UHFFFAOYSA-N
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Description

Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 3. The triazole ring is functionalized with:

  • A 4-methoxyphenyl group at position 4, which enhances electron density and may influence metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole and triazole motifs are pharmacologically relevant (e.g., kinase inhibitors or antimicrobial agents) .

Properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUOLOQNRCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with thioglycolic acid derivatives to yield the triazole ring. Finally, the resulting triazole compound is esterified with benzyl acetate to produce the target compound.

Industrial Production Methods: : Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to enhance yield and purity. Continuous flow synthesis and automated reactors may also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group.

  • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce the triazole ring.

  • Substitution: : Halogenation reagents (e.g., N-bromosuccinimide) can substitute hydrogen atoms on the indole ring.

  • Coupling Reactions: : Suzuki coupling using palladium catalysts can introduce various aryl groups to the triazole ring.

Major Products Formed from These Reactions: : The products formed depend on the type of reaction and the substituents introduced. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has shown potential in various scientific research fields:

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive compound, with possible roles in enzyme inhibition and receptor modulation.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

  • Industry: : Used as a precursor for the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate varies based on its application:

  • Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The indole and triazole moieties are known to bind to various biological targets, affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected 1,2,4-Triazole Derivatives

Compound Name / ID Position 4 Substituent Position 5 Substituent Position 3 Substituent Key Functional Groups
Target Compound 4-Methoxyphenyl 1H-Indol-3-yl Benzyl ester-linked sulfanylacetate Indole, methoxy, benzyl ester
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl 4-Phenylsulfonylphenyl Phenylethanone Fluorine, sulfonyl, ketone
Ethyl 2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-Nitrophenyl)hydrazono)acetate 4-Nitrobenzylideneamino Trifluoromethyl Ethyl ester-linked hydrazonoacetate Nitro, trifluoromethyl, hydrazone
5-(2-((5-(Furan-2-yl)-4-(4-Methoxybenzyl)-4H-1,2,4-Triazol-3-yl)thio)acetyl)indolin-2-one 4-Methoxybenzyl Furan-2-yl Indolin-2-one-linked thioacetyl Furan, methoxybenzyl, indolinone
2-[4-Benzyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-ylsulfanyl]acetamide Benzyl 2-Furyl Acetamide Furyl, benzyl, amide

Key Observations:

  • Indole vs. Heterocyclic Replacements: The target compound’s indole group (electron-rich, planar) contrasts with furan (less aromatic, smaller) in or pyridine in , affecting binding to hydrophobic pockets or aromatic receptors.
  • Ester vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound may enhance stability compared to nitro or trifluoromethyl groups (electron-withdrawing) in , which could increase reactivity or metabolic susceptibility.

Physicochemical and Thermodynamic Properties

Table 3: Physicochemical Comparisons

Compound LogP (Predicted) Solubility Thermal Stability Key Data Source
Target Compound High (benzyl ester, indole) Low aqueous solubility Likely stable (methoxy group reduces oxidation)
Lower (morpholinium cation increases polarity) Higher in polar solvents Studied via hydrophilic chromatography; retention decreases with temperature
Very high (trifluoromethyl, nitro groups) Very low Nitro groups may reduce thermal stability

Key Observations:

  • The benzyl ester in the target compound likely results in higher LogP than morpholinium salts but lower than trifluoromethyl-containing analogs .
  • Hydrophilic interaction chromatography (HILIC) data for suggests temperature-dependent retention, implying that the target compound’s chromatographic behavior could be modeled similarly for purification.

Biological Activity

Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23H22N4O3S
Molecular Weight: 430.51 g/mol
IUPAC Name: this compound

The compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation: The compound is believed to interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity in various cell lines. For instance:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to high potency in inhibiting cancer cell growth .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest its potential use as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. It exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by resistant bacterial strains .

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